Diethyl 3-butenylphosphonate

Catalog No.
S1516479
CAS No.
15916-48-0
M.F
C8H17O3P
M. Wt
192.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 3-butenylphosphonate

CAS Number

15916-48-0

Product Name

Diethyl 3-butenylphosphonate

IUPAC Name

4-diethoxyphosphorylbut-1-ene

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

InChI

InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4H,1,5-8H2,2-3H3

InChI Key

NUDGAPYPOAQVLP-UHFFFAOYSA-N

SMILES

CCOP(=O)(CCC=C)OCC

Canonical SMILES

CCOP(=O)(CCC=C)OCC

Diethyl 3-butenylphosphonate is an organophosphorus compound with the molecular formula C₈H₁₇O₃P. It features a butenyl group connected to a phosphonate moiety, making it a significant intermediate in organic synthesis. This compound is characterized by its unique structure, which includes a phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethyl groups, along with a butenyl chain. The compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its reactivity and biological properties .

, primarily due to the presence of the phosphonate group. Notably, it can undergo:

  • Diels-Alder Reactions: This compound acts as a reactant in gold-catalyzed Diels-Alder reactions, leading to the formation of bicyclo[3.3.1]alkenone frameworks .
  • Enzymatic Reactions: It can be resolved enzymatically, allowing for the preparation of specific enantiomers through asymmetric reduction processes .

The reactivity of diethyl 3-butenylphosphonate makes it valuable for synthesizing complex organic molecules.

Diethyl 3-butenylphosphonate exhibits notable biological activity, particularly as a precursor for antiviral compounds. Its derivatives have been explored for their potential efficacy against viral infections, highlighting its significance in medicinal chemistry. The compound's ability to modify biological pathways through its phosphonate group adds to its therapeutic potential .

Several methods have been developed for synthesizing diethyl 3-butenylphosphonate:

  • Direct Phosphonylation: This method involves the reaction of an appropriate butenyl alcohol with diethyl phosphite under acidic or basic conditions.
  • Enzymatic Methods: Utilizing specific enzymes can facilitate the asymmetric synthesis of this compound, providing enantiomerically enriched products .
  • Gold-Catalyzed Reactions: These reactions can also be employed to form diethyl 3-butenylphosphonate from simpler precursors through a series of transformations involving gold catalysts .

Diethyl 3-butenylphosphonate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
  • Medicinal Chemistry: Its derivatives are investigated for antiviral properties and other therapeutic uses.
  • Agricultural Chemicals: The compound is also explored for potential use in developing agrochemicals due to its biological activity .

Research on diethyl 3-butenylphosphonate has included interaction studies that assess its behavior in biological systems:

  • Enzyme Interactions: Studies have shown how this compound interacts with enzymes, influencing their activity and leading to the development of new enzymatic processes for synthesizing chiral compounds .
  • Biological Pathways: Investigations into how diethyl 3-butenylphosphonate affects various biological pathways are ongoing, focusing on its potential as a drug candidate .

Diethyl 3-butenylphosphonate shares structural similarities with several other phosphonates and alkenes. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Diethyl 2-butenylphosphonatePhosphonate with a different alkenePredominantly trans configuration
Diethyl (3-hydroxy-1-butenyl) phosphonateHydroxy-substituted phosphonateExhibits different reactivity patterns
Ethyl phosphonochloridatePhosphonic acid derivativeUsed in different synthetic pathways

Uniqueness of Diethyl 3-Butenylphosphonate: The presence of the butenyl group specifically at the 3-position distinguishes it from other similar compounds, allowing for unique reactivity patterns and applications in synthetic chemistry.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Diethyl 3-butenylphosphonate

Dates

Modify: 2023-08-15

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